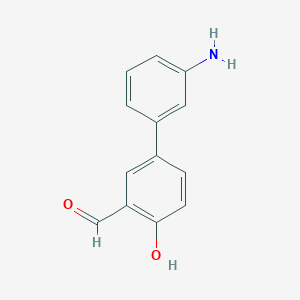

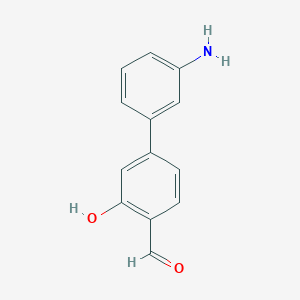

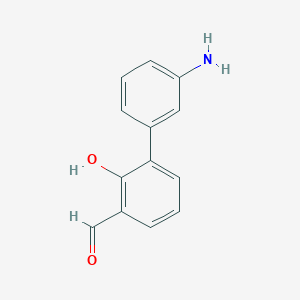

6-(3-Aminophenyl)-2-formylphenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

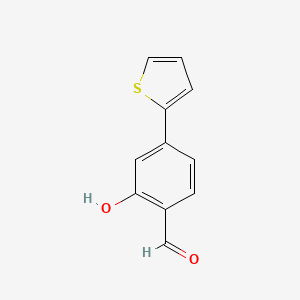

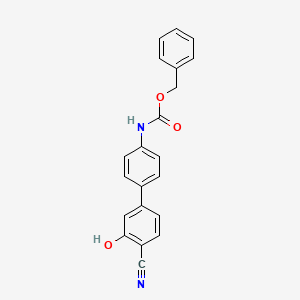

6-(3-Aminophenyl)-2-formylphenol, 95% (also known as 6-Amino-2-formylphenol, or 6-AF) is a widely used chemical compound in scientific research. It is a phenol derivative with a 3-amino substituent, and is used as a reagent in various organic syntheses. 6-AF is an important building block for many organic compounds and is used in a variety of applications, including drug synthesis, biochemical research, and lab experiments.

Mechanism of Action

The mechanism of action of 6-AF is related to its ability to form a Schiff base with formaldehyde. This reaction is reversible, and the resulting Schiff base can be further reduced to the desired 6-AF product. The reduced 6-AF can then be used as an intermediate in the synthesis of various organic compounds.

Biochemical and Physiological Effects

6-AF is not known to have any biochemical or physiological effects in humans. It is primarily used as a reagent in organic syntheses, and as such, is not expected to have any direct effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of 6-AF in lab experiments is its versatility. It can be used as an intermediate in the synthesis of many different organic compounds, which makes it a useful reagent in a variety of applications. In addition, 6-AF is relatively easy to synthesize, and is stable under typical laboratory conditions.

One of the main limitations of 6-AF is its potential toxicity. It is important to take proper safety precautions when working with 6-AF, as it can be harmful if inhaled or ingested. It is also important to note that 6-AF is flammable, and should be handled with care.

Future Directions

Given the wide range of applications of 6-AF, there are many potential future directions for research. For example, further research could be done to improve the synthesis of 6-AF, as well as to explore new applications for the compound. It is also possible that 6-AF could be used in the synthesis of new drugs, or as an intermediate in the synthesis of other organic compounds. Additionally, further research could be done to explore the potential toxicity of 6-AF and to develop safety protocols for working with the compound.

Synthesis Methods

6-AF is synthesized through a reaction between 3-aminophenol and formaldehyde, which is usually catalyzed by sodium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of a Schiff base between 3-aminophenol and formaldehyde, followed by a second step where the Schiff base is reduced to the desired 6-AF product. This reaction is typically carried out in an aqueous solution at room temperature.

Scientific Research Applications

6-AF is widely used in scientific research, particularly in drug synthesis. It is used as an intermediate in the preparation of many drugs, including anti-inflammatory drugs, anticonvulsants, and anti-tumor agents. 6-AF is also used in the synthesis of nucleoside analogues, which are used in the treatment of viral infections. In addition, 6-AF is used in the synthesis of other organic compounds, such as dyes, fragrances, and pesticides.

properties

IUPAC Name |

3-(3-aminophenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUNJYGSZCRKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CC(=C2O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685028 |

Source

|

| Record name | 3'-Amino-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Aminophenyl)-2-formylphenol | |

CAS RN |

1261918-64-2 |

Source

|

| Record name | 3'-Amino-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

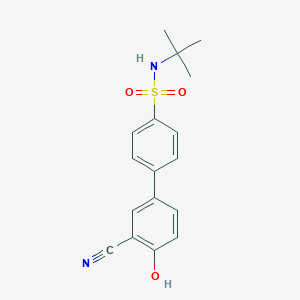

![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

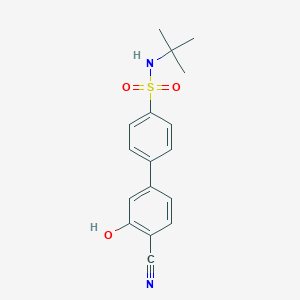

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)

![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)